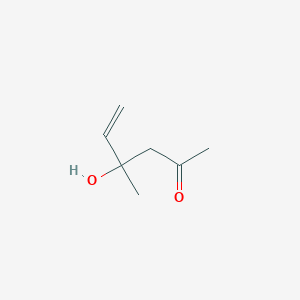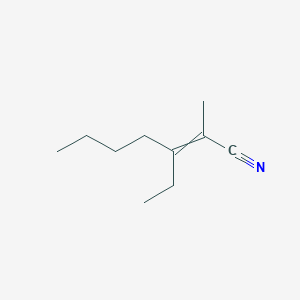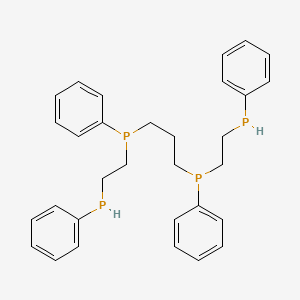
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane is a complex organophosphorus compound characterized by the presence of four phenyl groups and four phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane typically involves the reaction of tetraphenylphosphonium salts with appropriate reagents under controlled conditions. One common method includes the use of tetraphenylphosphonium bromide and a suitable base to facilitate the formation of the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The compound’s unique structure allows it to act as a versatile ligand, facilitating diverse interactions with different metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A macrocyclic chelating agent used in coordination chemistry.
1,4,8,11-Tetraphenyl-1,4,8,11-tetraazacyclotetradecane: Another tetraazacyclotetradecane derivative with similar structural features.
Uniqueness
1,4,8,11-Tetraphenyl-1,4,8,11-tetraphosphaundecane is unique due to the presence of phosphorus atoms, which impart distinct chemical properties compared to its nitrogen-containing analogs. This uniqueness makes it particularly valuable in forming stable metal complexes and exploring new applications in various scientific fields.
Eigenschaften
CAS-Nummer |
65201-65-2 |
|---|---|
Molekularformel |
C31H36P4 |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
phenyl-[3-[phenyl(2-phenylphosphanylethyl)phosphanyl]propyl]-(2-phenylphosphanylethyl)phosphane |
InChI |
InChI=1S/C31H36P4/c1-5-14-28(15-6-1)32-22-26-34(30-18-9-3-10-19-30)24-13-25-35(31-20-11-4-12-21-31)27-23-33-29-16-7-2-8-17-29/h1-12,14-21,32-33H,13,22-27H2 |
InChI-Schlüssel |
ZYQBPGILNCSDFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)PCCP(CCCP(CCPC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)


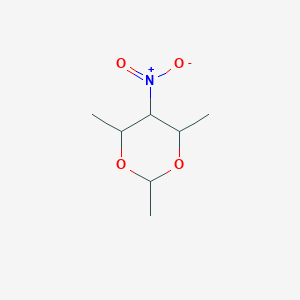
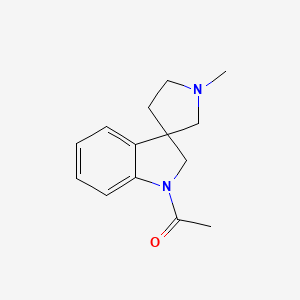

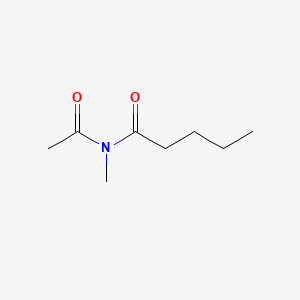
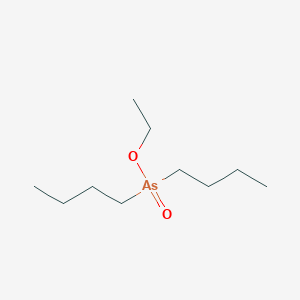
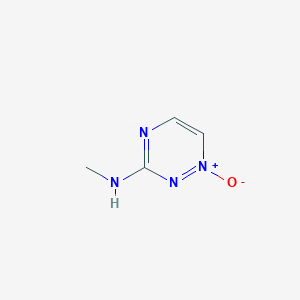
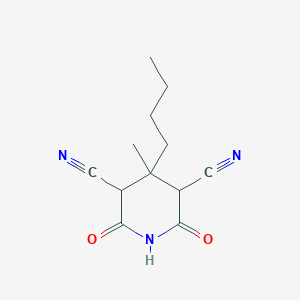

![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
